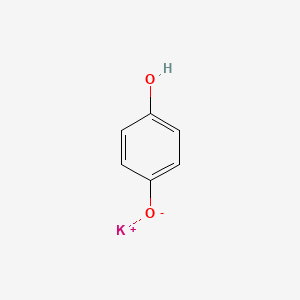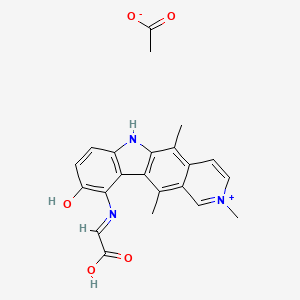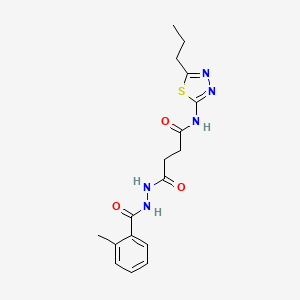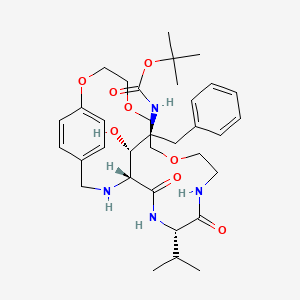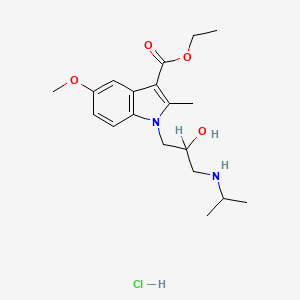
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole core substituted with various functional groups, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove specific functional groups or to alter the oxidation state of certain atoms.
Substitution: The indole core and other functional groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while substitution reactions can introduce various new functional groups to the indole core.
科学研究应用
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of 1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol: Shares a similar structure but differs in specific functional groups.
Perhydroazepine Derivatives: Contain similar pharmacophoric groups and have potential effects on the circulatory and central nervous systems.
Uniqueness
1-(3-Isopropylamino-2-hydroxypropyl)-2-methyl-3-ethoxycarbonyl-5-methoxyindole hydrochloride is unique due to its specific combination of functional groups and the resulting chemical and biological properties
属性
CAS 编号 |
120342-36-1 |
|---|---|
分子式 |
C19H29ClN2O4 |
分子量 |
384.9 g/mol |
IUPAC 名称 |
ethyl 1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-6-25-19(23)18-13(4)21(11-14(22)10-20-12(2)3)17-8-7-15(24-5)9-16(17)18;/h7-9,12,14,20,22H,6,10-11H2,1-5H3;1H |
InChI 键 |
YTUNRZXRPNCVDO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)CC(CNC(C)C)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


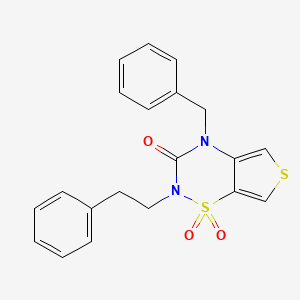
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
